molecular formula C15H10N4O2 B11798902 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine

5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11798902
M. Wt: 278.26 g/mol
InChI Key: PPCVNEUIQPZGJK-UHFFFAOYSA-N
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Description

5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a specialized chemical compound offered for research and development purposes. This molecule features a hybrid architecture combining a benzoxazole core with a 1,3,4-oxadiazole ring, making it a valuable building block in medicinal chemistry and material science. In pharmaceutical research , this compound serves as a key precursor or intermediate in the synthesis of potential therapeutic agents. Its structure is analogous to other aryl-substituted 1,3,4-oxadiazoles, which are frequently investigated for their diverse biological activities. Researchers can utilize this compound to develop novel small molecule inhibitors or probes for various disease targets . In material science , the rigid, conjugated structure of this compound suggests potential for creating advanced organic materials. Compounds with similar fused aromatic and heterocyclic systems are explored for their electronic and optical properties, which can be applied in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided with comprehensive analytical data, including HPLC purity verification, to ensure consistency and reliability in experimental settings. Researchers are advised to handle the material appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H10N4O2/c16-15-19-18-14(21-15)10-6-7-12-11(8-10)17-13(20-12)9-4-2-1-3-5-9/h1-8H,(H2,16,19)

InChI Key

PPCVNEUIQPZGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N

Origin of Product

United States

Preparation Methods

Iron-Catalyzed Domino C–N/C–O Cross-Coupling

A Fe₂O₃-mediated method enables direct synthesis from benzamide and 1,2-dibromobenzene:

This method avoids pre-functionalized substrates, leveraging Fe₂O₃’s dual role in C–N and C–O bond formation.

Triflic Anhydride (Tf₂O)-Mediated Electrophilic Activation

Tf₂O activates tertiary amides for cyclization with 2-aminophenols, achieving 95% yield for 2-benzylbenzo[d]oxazole derivatives:

This method tolerates electron-donating and withdrawing groups on both amides and aminophenols.

Synthesis of 1,3,4-Oxadiazol-2-amine

Cyclization of Hydrazides

Hydrazides derived from carboxylic acids undergo cyclization with POCl₃ or CS₂:

For example, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine was synthesized from 4-chlorophenylacetic acid hydrazide.

Oxidative Cyclization of Aroyl Hydrazones

Fe(III)/TEMPO-catalyzed oxidative cyclization offers broad functional-group tolerance:

Coupling Strategies for Final Assembly

EDCI/HOBt-Mediated Amide Coupling

The benzoxazole and oxadiazole moieties are linked via carbodiimide chemistry:

This method is favored for its mild conditions and compatibility with diverse substituents.

Nucleophilic Aromatic Substitution

Chlorine-substituted benzoxazoles react with oxadiazol-2-amine under basic conditions:

Optimization and Comparative Analysis

Catalytic Efficiency in Benzoxazole Synthesis

MethodCatalystTemperatureTime (h)Yield (%)
Fe₂O₃/K₂CO₃Fe₂O₃110°C4887
Tf₂O/2-F-PyrTf₂ORT195
POCl₃ CyclizationPOCl₃Reflux476

Coupling Reaction Yields

Coupling MethodReagentsYield (%)
EDCI/HOBtEDCI, HOBt, DMAP64
Nucleophilic SubstitutionK₂CO₃, DMF72

Mechanistic Insights

Benzoxazole Formation via Tf₂O Activation

Tf₂O generates a highly electrophilic intermediate from amides, enabling nucleophilic attack by 2-aminophenol. Subsequent cyclization and elimination yield the benzoxazole core.

Oxadiazole Cyclization Pathways

Hydrazides undergo dehydration-cyclization with POCl₃, forming the oxadiazole ring via intermediate acylhydrazidic chlorides. Fe(III)/TEMPO systems facilitate oxidative C–N bond formation under aerobic conditions .

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the oxazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazole or oxadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is C21H19N5O3C_{21}H_{19}N_{5}O_{3} with a molecular weight of approximately 389.4 g/mol. The compound features a complex structure that contributes to its biological activity and stability.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, in anticancer therapy. For instance, compounds derived from oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, particularly glioblastoma. In vitro assays demonstrated that these compounds induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions .

Antidiabetic Properties

In addition to anticancer effects, oxadiazole derivatives have been investigated for their anti-diabetic properties. Studies involving genetically modified models such as Drosophila melanogaster indicated that certain derivatives significantly lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds similar to this compound have exhibited efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Photoluminescent Materials

Oxadiazole derivatives are also explored in material science for their photoluminescent properties. The incorporation of these compounds into polymers can enhance their thermal stability and UV absorption capabilities. Research indicates that such materials are suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Scintillator Materials

Additionally, the unique properties of oxadiazoles make them suitable candidates for scintillator materials used in radiation detection. Their ability to convert ionizing radiation into visible light is crucial for applications in medical imaging and security screening technologies .

Case Study 1: Anticancer Efficacy

A study published in December 2022 examined the anticancer activity of synthesized oxadiazole derivatives against the LN229 glioblastoma cell line. The results demonstrated that specific compounds induced significant apoptosis through DNA damage mechanisms. Further analysis using colony formation assays confirmed the long-term efficacy of these compounds in inhibiting tumor growth .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of various oxadiazole derivatives against E. coli and Candida albicans. Using a disc diffusion method, several compounds exhibited notable inhibition zones compared to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,3,4-Oxadiazol-2-amine Derivatives

Compound Name Substituent(s) on Oxadiazole Key Structural Attributes References
5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine 2-Phenylbenzo[d]oxazol-5-yl Extended π-conjugation; fused aromatic systems
5-Phenyl-1,3,4-oxadiazol-2-amine Phenyl Planar oxadiazole ring; N–H⋯N hydrogen bonds
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine 4-Methoxyphenyl, 2,4-dimethylphenyl Electron-donating groups; enhanced solubility
5-(3-Pyridinyl)-1,3,4-oxadiazol-2-amine 3-Pyridinyl Basic nitrogen atom; potential for metal coordination

Key Observations:

  • The benzo[d]oxazole substituent in the target compound introduces steric bulk and extended conjugation, which may influence intermolecular interactions (e.g., π-π stacking) and electronic properties compared to simpler phenyl or pyridinyl analogues .
  • In 5-phenyl-1,3,4-oxadiazol-2-amine, the oxadiazole ring exhibits near-identical C–O (1.364–1.369 Å) and C–N (1.285–1.289 Å) bond lengths, with a planar geometry (r.m.s. deviation = 0.002 Å) . The phenyl ring is inclined at 13.42°, facilitating N–H⋯N hydrogen-bonded chains along the [010] crystallographic direction . The target compound’s benzo[d]oxazole substituent may disrupt this packing, altering crystallinity and solubility.

Biological Activity

The compound 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is part of a class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, anticancer properties, and its inhibitory effects on specific enzymes.

Chemical Structure and Properties

The molecular formula for this compound is C13H10N4OC_{13}H_{10}N_4O, with a molecular weight of approximately 226.25 g/mol. The compound features a unique oxadiazole ring fused with a phenylbenzo[d]oxazole moiety, which contributes to its biological activity.

Antioxidant Activity

Research has indicated that oxadiazole derivatives exhibit significant antioxidant properties. In a study examining various 1,3,4-oxadiazol-2-amines, compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. Notably, certain derivatives demonstrated up to 98% inhibition of microsomal ethoxyresorufin O-deethylase (EROD) activity compared to standard antioxidants like caffeine .

Table 1: Antioxidant Activity of Selected Compounds

Compound IDDPPH Scavenging Activity (%)EROD Inhibition (%)
Compound 347697
Compound 418498

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds with the benzo[d]oxazole scaffold have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anticancer Activity

In vitro studies have highlighted the anticancer properties of compounds containing the oxadiazole structure. For instance, specific derivatives were tested against B16F10 melanoma cells, showing varying degrees of cytotoxicity. The strongest compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .

Table 2: Cytotoxicity in B16F10 Cells

Compound IDConcentration (µM)Viability (%) (48h)
Compound 30100
Compound 8185
Compound 13540

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be correlated with their structural features. Modifications to the phenyl ring or the oxadiazole moiety can significantly influence potency and selectivity. For example, the introduction of hydroxyl groups at specific positions on the phenyl ring has been shown to enhance tyrosinase inhibition and antioxidant capacity .

Case Studies

  • Tyrosinase Inhibition : A series of compounds based on the oxadiazole framework were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. Compounds bearing hydroxyl substituents showed enhanced inhibitory effects compared to those without such modifications .
  • Anticancer Screening : In a recent study, several oxadiazole derivatives were screened against various cancer cell lines. The results indicated that compounds with electron-donating groups on the aromatic rings exhibited greater cytotoxicity than their electron-withdrawing counterparts .

Q & A

Q. What are the established synthetic routes for 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclization of hydrazide intermediates with appropriate reagents. For example, analogous oxadiazole derivatives are prepared by reacting acyl hydrazides with anhydrides or isothiocyanates under reflux conditions. Characterization involves proton-NMR (to confirm NH₂ and aromatic protons), ¹³C-NMR (to verify oxadiazole ring carbons and substituents), FTIR (for C=N, C-O-C, and NH₂ stretching vibrations), and mass spectrometry (to confirm molecular ion peaks). Purity is assessed via elemental analysis .

Q. What experimental protocols are used to assess the antimicrobial activity of this compound?

Antimicrobial evaluation follows standardized methods:

  • Disk diffusion assays against bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans), with inhibition zones compared to reference drugs like ciprofloxacin .
  • Minimum inhibitory concentration (MIC) determination using broth dilution methods.
  • Ligand-receptor interaction studies (e.g., molecular docking) to predict binding affinity to microbial targets like DNA gyrase or fungal lanosterol demethylase .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoxazole or oxadiazole rings) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

Substituent PositionBiological Activity TrendKey Findings
Benzoxazole (C-2 phenyl) Increased lipophilicity enhances membrane permeability, improving antimicrobial potency .
Oxadiazole (C-5 position) Electron-withdrawing groups (e.g., -Cl, -F) boost antiproliferative activity against cancer cell lines .
Amine group (C-2) Hydrogen-bonding capacity via NH₂ strengthens ligand-protein interactions, critical for enzyme inhibition .

For example, fluorinated phenyl groups at C-5 of the oxadiazole ring enhance anticancer activity by 30–50% compared to methoxy-substituted analogs .

Q. How can crystallographic data resolve contradictions in reported biological activities across similar derivatives?

X-ray diffraction studies (e.g., P2₁/n space group , hydrogen-bonded dimers via N–H⋯N interactions) provide insights into molecular packing and stability. For instance, disordered furan rings in analogous compounds reduce crystallinity, potentially explaining variability in solubility and bioactivity . Computational tools like Hirshfeld surface analysis further quantify intermolecular interactions, correlating crystal morphology with bioavailability .

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess redox stability. For oxadiazoles, HOMO energies near −6.5 eV suggest nucleophilic reactivity .
  • Molecular dynamics simulations model interactions with biological targets (e.g., DNA topoisomerase II), identifying key binding residues (e.g., ASP-94, GLN-335) .
  • Thermogravimetric analysis (TGA) validates computational predictions of thermal stability, with decomposition temperatures >250°C for most derivatives .

Q. How can discrepancies in cytotoxicity data across cell lines be systematically addressed?

  • Dose-response profiling using the NCI-60 panel identifies cell line-specific sensitivities (e.g., melanoma vs. leukemia) .
  • Metabolic stability assays (e.g., microsomal incubation) assess whether rapid degradation in certain media underlies inconsistent IC₅₀ values .
  • Comparative molecular field analysis (CoMFA) models steric/electrostatic contributions to activity, guiding structural optimization .

Methodological Notes

  • Synthesis Optimization : Reflux times and solvent polarity (e.g., ethanol vs. DMF) significantly impact yield. Ethanol favors cyclization but may require longer reaction times (4–6 hours) .
  • Crystallography : Use Agilent Xcalibur Eos diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Disorder in aromatic rings is common; refine occupancy ratios using SHELXL .
  • Biological Assays : Include positive controls (e.g., doxorubicin for anticancer tests) and validate results via triplicate experiments to minimize variability .

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